molecular formula C8H10ClN3O B1328591 4-(6-Chloropyrazin-2-yl)morpholine CAS No. 720693-19-6

4-(6-Chloropyrazin-2-yl)morpholine

Cat. No.: B1328591
CAS No.: 720693-19-6
M. Wt: 199.64 g/mol
InChI Key: AVZHUCQUCHGNJF-UHFFFAOYSA-N
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Description

4-(6-Chloropyrazin-2-yl)morpholine is a useful research compound. Its molecular formula is C8H10ClN3O and its molecular weight is 199.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrazinoylmorpholine and Related Compounds : A study by Uchimaru et al. (1971) involved the synthesis of 4-pyrazinoylmorpholine (II) and several new compounds from the N-oxide of II, focusing on reactions with halogenation reagents (Uchimaru et al., 1971).

Biological and Pharmacological Research

  • Design and Synthesis of Analgesic Agents : Aggarwal et al. (2020) synthesized 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their derivatives, which were evaluated for their analgesic activity in vivo (Aggarwal et al., 2020).
  • Anticonvulsant Activity : Lankau et al. (1999) found that 3-aminopyrazoles, including 4-chlorophenyl-3-(morpholin-4-yl)-1H-pyrazole, exhibited strong anticonvulsant effects and were effective in the Maximal Electroshock Seizure (MES) test (Lankau et al., 1999).
  • Anticancer and Cytotoxic Effects : Jantová et al. (2001) investigated the cytotoxic, genotoxic, and antiprotease effects of various 4-anilinoquinazoline derivatives, noting the potential anticancer properties of these compounds, including those substituted with morpholine (Jantová et al., 2001).

Chemical Structure and Interaction Studies

  • Crystal Structure Analysis : Xu et al. (2012) synthesized two unsymmetrical 1,2,4,5-tetrazine derivatives, including 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-yl) morpholine, and analyzed their crystal structures, providing insights into their chemical interactions and stability (Xu et al., 2012).

Novel Synthesis Approaches

  • Development of New Drugs with Antifungal Activity : A study by Bushuieva et al. (2022) focused on the synthesis and evaluation of a morpholine derivative for potential use in new antifungal drugs, highlighting the significance of such compounds in addressing fungal pathologies (Bushuieva et al., 2022).

Applications in Drug Development

  • Synthesis of Dopamine Receptor Antagonists : Witt et al. (2016) reported the synthesis of a series of chiral alkoxymethyl morpholine analogs, identifying a novel potent and selective dopamine D4 receptor antagonist (Witt et al., 2016).

Properties

IUPAC Name

4-(6-chloropyrazin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-7-5-10-6-8(11-7)12-1-3-13-4-2-12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZHUCQUCHGNJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650092
Record name 4-(6-Chloropyrazin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720693-19-6
Record name 4-(6-Chloropyrazin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,6-dichloropyrazine (1.0 equiv.) in acetonitrile (0.3 M) was added morpholine (3.5 equiv.) and the reaction was stirred at room temperature for 20 h. The resulting precipitate was filtered off and the filtrate was concentrated under vacuo. The crude material was partitioned between water and ethyl acetate, the organic phase was dried with sodium sulfate, filtered and concentrated to afford 4-(6-chloropyrazin-2-yl)morpholine in 75% yield. LCMS m/z (M+H)=200.0, Rt=0.61 min.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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